molecular formula C12H18Cl2N2 B14483783 2-Chloro-N-((3-((2-chloroethylamino)methyl)phenyl)methyl)ethanamine CAS No. 64398-90-9

2-Chloro-N-((3-((2-chloroethylamino)methyl)phenyl)methyl)ethanamine

Katalognummer: B14483783
CAS-Nummer: 64398-90-9
Molekulargewicht: 261.19 g/mol
InChI-Schlüssel: OQLZEYNCVZINEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-N-((3-((2-chloroethylamino)methyl)phenyl)methyl)ethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a chloroethylamino group attached to a phenyl ring, which is further connected to another chloroethylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-((3-((2-chloroethylamino)methyl)phenyl)methyl)ethanamine typically involves the reaction of 2-chloroethylamine with a suitable phenyl derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hydrochloric acid and iron powder, which facilitate the chlorination and reduction processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized to achieve high yields and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N-((3-((2-chloroethylamino)methyl)phenyl)methyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-N-((3-((2-chloroethylamino)methyl)phenyl)methyl)ethanamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-N-((3-((2-chloroethylamino)methyl)phenyl)methyl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-N-((3-((2-chloroethylamino)methyl)phenyl)methyl)ethanamine is unique due to its specific combination of chloroethylamino groups and phenyl ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

64398-90-9

Molekularformel

C12H18Cl2N2

Molekulargewicht

261.19 g/mol

IUPAC-Name

2-chloro-N-[[3-[(2-chloroethylamino)methyl]phenyl]methyl]ethanamine

InChI

InChI=1S/C12H18Cl2N2/c13-4-6-15-9-11-2-1-3-12(8-11)10-16-7-5-14/h1-3,8,15-16H,4-7,9-10H2

InChI-Schlüssel

OQLZEYNCVZINEL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)CNCCCl)CNCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.